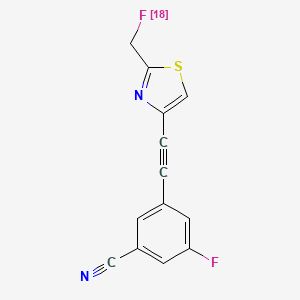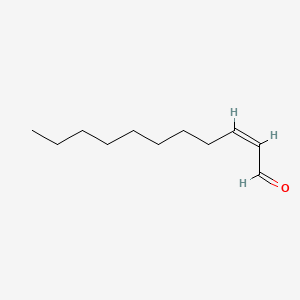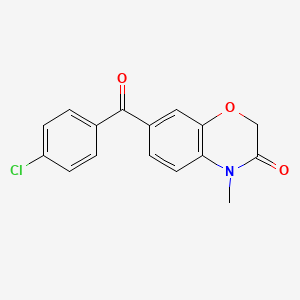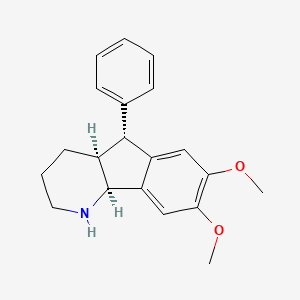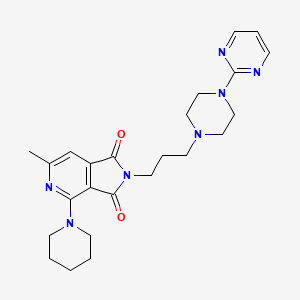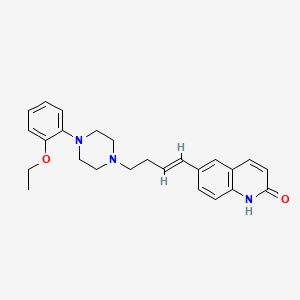
Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring. Common reagents include ortho-phenylenediamine and various aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Methoxylation: The methoxy group is typically introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzamide Structure: This involves the reaction of the benzodiazepine intermediate with benzoyl chloride or a similar reagent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reference standard for the development of new benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines.
Biology
In biological research, this compound is used to study the interaction of benzodiazepines with their receptors. It helps in understanding the binding affinity and efficacy of benzodiazepines in various biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is studied for its anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to explore its efficacy in treating various neurological and psychiatric disorders.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as a lead compound for the synthesis of novel benzodiazepine-based therapeutics.
作用機序
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neurons.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Benzamide, N-((5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific structural features, such as the fluorophenyl and methoxy groups. These modifications can influence its binding affinity, potency, and pharmacokinetic properties, making it distinct from other benzodiazepines.
特性
CAS番号 |
83736-93-0 |
|---|---|
分子式 |
C25H25ClFN3O2 |
分子量 |
453.9 g/mol |
IUPAC名 |
N-[[5-(2-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c1-29-18(16-28-25(30)17-8-4-3-5-9-17)15-27-24(20-10-6-7-11-22(20)26)21-13-12-19(31-2)14-23(21)29;/h3-14,18H,15-16H2,1-2H3,(H,28,30);1H |
InChIキー |
FRWXICUBHMZUMA-UHFFFAOYSA-N |
正規SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC=CC=C3F)CNC(=O)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



